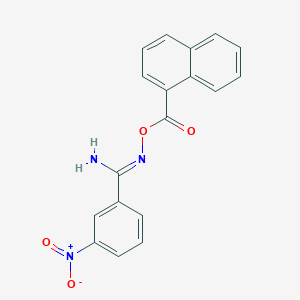
N'-(1-naphthoyloxy)-3-nitrobenzenecarboximidamide
Vue d'ensemble
Description
N-(1-naphthoyloxy)-3-nitrobenzenecarboximidamide, commonly known as JWH-018, is a synthetic cannabinoid that has gained popularity among recreational drug users due to its psychoactive effects. While the compound was initially developed for scientific research purposes, its abuse potential has led to its classification as a Schedule I controlled substance in several countries. Despite its controversial reputation, JWH-018 remains a subject of interest for researchers investigating the pharmacological and physiological effects of synthetic cannabinoids.
Mécanisme D'action
JWH-018 acts as a full agonist at the CB1 receptor, meaning that it binds to and activates the receptor with high potency and efficacy. The activation of CB1 receptors by JWH-018 leads to a cascade of intracellular events, including inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of ion channels. These effects ultimately contribute to the psychoactive and physiological effects of JWH-018.
Biochemical and Physiological Effects
JWH-018 has been shown to produce a range of effects on the central nervous system, including alterations in mood, perception, and cognition. The compound has also been implicated in the regulation of appetite, pain perception, and immune function. JWH-018 has been shown to induce a dose-dependent increase in heart rate and blood pressure, which may be attributed to its activation of CB1 receptors in the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
JWH-018 offers several advantages as a research tool, including its high affinity and selectivity for the CB1 receptor, which allows for precise manipulation of the cannabinoid receptor system. However, the compound's abuse potential and legal status may limit its availability and use in certain research settings. Additionally, the psychoactive effects of JWH-018 may complicate the interpretation of experimental results and require careful consideration of experimental design and controls.
Orientations Futures
Future research on JWH-018 and other synthetic cannabinoids should focus on elucidating the molecular and cellular mechanisms underlying their effects on the central nervous system and other physiological processes. This may involve the use of advanced imaging and electrophysiological techniques to visualize the activity of cannabinoid receptors and their downstream signaling pathways. Additionally, the development of novel synthetic cannabinoids with improved selectivity and safety profiles may offer new opportunities for investigating the therapeutic potential of these compounds.
Applications De Recherche Scientifique
JWH-018 has been used extensively in preclinical studies to investigate the cannabinoid receptor system and its role in various physiological processes. The compound exhibits high affinity for the CB1 receptor, which is primarily responsible for mediating the psychoactive effects of cannabis. JWH-018 has been used to study the pharmacology of CB1 receptor agonists, including their effects on neurotransmitter release, synaptic plasticity, and intracellular signaling pathways.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c19-17(13-7-3-8-14(11-13)21(23)24)20-25-18(22)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRPTFHJKXRCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-naphthoyloxy)-3-nitrobenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 4-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B3842858.png)
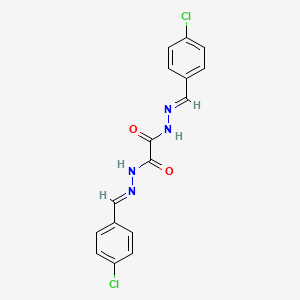
![N'-[(2-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842870.png)
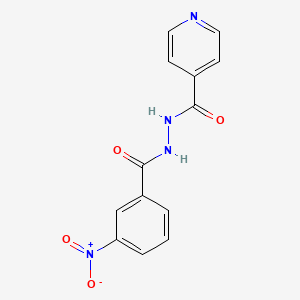


![N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3842885.png)
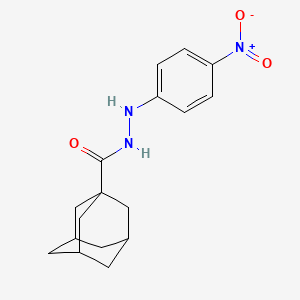
![4-methoxy-N'-[phenyl(4-pyridinyl)methylene]benzohydrazide](/img/structure/B3842900.png)
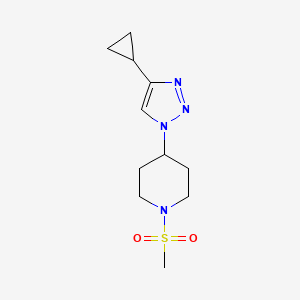
![(2-{4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B3842906.png)